Home > Products > Screening Compounds P53313 > D-erythro-sphingosine-1-phosphate (C17 base)
D-erythro-sphingosine-1-phosphate (C17 base) -

D-erythro-sphingosine-1-phosphate (C17 base)

Catalog Number: EVT-1621675
CAS Number:
Molecular Formula: C17H36NO5P
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
C17 Sphingosine-1-phosphate is a phosphoethanolamine.
Overview

D-erythro-sphingosine-1-phosphate is a bioactive lipid molecule that plays a crucial role in various cellular processes, including cell proliferation, migration, and survival. It is derived from sphingosine and is involved in signaling pathways that regulate immune responses and vascular integrity. This compound acts as a signaling molecule that interacts with specific receptors, influencing physiological functions.

Source

D-erythro-sphingosine-1-phosphate can be synthesized from naturally occurring sphingolipids, particularly from D-erythro-sphingosine, which is commonly found in mammalian tissues. The synthesis can also be achieved through chemical methods that utilize various reagents and techniques to introduce the phosphate group onto the sphingosine backbone.

Classification

D-erythro-sphingosine-1-phosphate belongs to the class of sphingolipids, which are characterized by a long-chain base and a fatty acid component. It is classified as a phospholipid due to the presence of a phosphate group, which contributes to its amphiphilic nature.

Synthesis Analysis

Methods

The synthesis of D-erythro-sphingosine-1-phosphate typically involves a three-step process utilizing phosphoramidite chemistry. The key steps include:

  1. Protection of Hydroxyl Groups: Initial protection of hydroxyl groups on the sphingosine molecule to prevent unwanted reactions.
  2. Phosphorylation: Introduction of the phosphate group using bis(2-cyanoethyl)-N,N-diisopropylamino-phosphoramidite as the monophosphorylating reagent.
  3. Deprotection: Removal of protective groups to yield D-erythro-sphingosine-1-phosphate .

Technical Details

The synthesis employs standard phosphoramidite methodology, which allows for selective phosphorylation at the 1-hydroxyl position without the need for protecting the 3-hydroxyl group . This method has been optimized for efficiency and reproducibility.

Molecular Structure Analysis

Structure

D-erythro-sphingosine-1-phosphate has a complex molecular structure characterized by:

  • A long hydrocarbon chain.
  • A sphingoid backbone with an amino group.
  • A phosphate group attached to the first carbon atom.

The molecular formula is C18H39N1O4PC_{18}H_{39}N_1O_4P, and it exhibits stereochemistry that is essential for its biological activity.

Data

The compound's molecular weight is approximately 357.49 g/mol. Its structural representation includes:

  • Hydroxyl groups (-OH) at specific positions on the sphingoid backbone.
  • A phosphate group (-PO₄) contributing to its polar characteristics.
Chemical Reactions Analysis

Reactions

D-erythro-sphingosine-1-phosphate participates in several biochemical reactions, primarily involving:

  1. Receptor Binding: It binds to specific G protein-coupled receptors (GPCRs), such as sphingosine-1-phosphate receptors (S1PRs), initiating intracellular signaling cascades.
  2. Dephosphorylation: The compound can be dephosphorylated by sphingosine phosphate lyase or other phosphatases, leading to the generation of sphingosine and inorganic phosphate .

Technical Details

The reactivity of D-erythro-sphingosine-1-phosphate is influenced by its functional groups, allowing it to participate in diverse biological processes including immune modulation and cell migration.

Mechanism of Action

Process

D-erythro-sphingosine-1-phosphate exerts its effects through several mechanisms:

  1. Receptor Activation: Upon binding to S1PRs on target cells, it activates downstream signaling pathways involving phospholipase C and mitogen-activated protein kinases (MAPK), which regulate cellular responses such as proliferation and survival.
  2. Cellular Effects: This activation leads to various physiological effects, including enhanced cell motility, angiogenesis, and immune cell trafficking .

Data

Studies have shown that D-erythro-sphingosine-1-phosphate can modulate vascular permeability and promote endothelial cell survival under stress conditions, highlighting its role in maintaining vascular homeostasis.

Physical and Chemical Properties Analysis

Physical Properties

D-erythro-sphingosine-1-phosphate is typically presented as a white to off-white powder. It is soluble in water due to its polar phosphate group but may exhibit limited solubility in organic solvents.

Chemical Properties

Key chemical properties include:

  • Melting Point: The melting point can vary based on purity and hydration state.
  • pH Stability: The compound is stable at physiological pH but may degrade under extreme acidic or basic conditions.

Relevant data indicate that it maintains stability under standard laboratory conditions but should be stored away from light and moisture to prevent degradation .

Applications

Scientific Uses

D-erythro-sphingosine-1-phosphate has numerous applications in scientific research:

  1. Cell Biology: Used as a tool to study cell signaling pathways related to growth, migration, and apoptosis.
  2. Pharmacology: Investigated for potential therapeutic applications in diseases such as cancer, cardiovascular disorders, and autoimmune diseases due to its regulatory roles in cell behavior.
  3. Vascular Research: Explored for its effects on endothelial function and vascular integrity, making it relevant in studies related to angiogenesis and vascular diseases.
Signaling Mechanisms and Receptor Interactions

S1P Receptor Subtype Selectivity and Activation Dynamics

D-erythro-S1P exhibits differential binding affinities and activation kinetics across S1P receptor subtypes, dictating cell-type-specific responses. S1PR1 couples exclusively to Gαᵢ, initiating cAMP inhibition and MAPK activation, while S1PR2–3 signal through Gαᵢ, Gα₁₂/₁₃, and Gαq to induce calcium mobilization and Rho GTPase activation [7]. Intriguingly, in vitro studies reveal that synthetic D-erythro-S1P activates S1PR1 and S1PR3 with EC₅₀ values of 8.1 nM and 9.3 nM, respectively, but requires higher concentrations for S1PR5 (EC₅₀ = 650 nM) [2].

Photopharmacological studies using azobenzene-based S1P analogs (PhotoS1P) demonstrate that receptor activation is conformation-dependent:

  • S1PR1/S1PR3: Prefer trans-PhotoS1P (10-fold higher potency vs. cis-isomer)
  • S1PR2: Favors cis-PhotoS1P
  • S1PR4: Responds equally to both isomers [2]

Molecular docking simulations attribute this selectivity to steric constraints within ligand-binding pockets. In S1PR1, the trans-isomer’s extended conformation optimizes polar interactions with residues in transmembrane domains 3 and 7, while S1PR2 accommodates the bent cis-configuration [2].

Table 1: S1P Receptor Subtype Signaling Properties

ReceptorG Protein CouplingPrimary Signaling PathwaysD-erythro-S1P EC₅₀
S1PR1GαᵢMAPK, PI3K/Akt, eNOS8.1 nM
S1PR2Gα₁₂/₁₃, GαqRho GTPase, Calcium flux320 nM
S1PR3Gαᵢ, GαqCalcium flux, ERK9.3 nM
S1PR4Gαᵢ, Gα₁₂/₁₃cAMP inhibition480 nM
S1PR5GαᵢcAMP inhibition, ERK650 nM

Intracellular vs. Extracellular Signaling Paradigms

D-erythro-S1P operates through dual mechanisms: extracellular receptor activation and intracellular second messenger functions.

Extracellular Signaling

Plasma S1P (0.2–1.0 μM) circulates bound to carriers like HDL (60%) and albumin (30%) [5]. HDL-bound S1P activates endothelial S1PR1 via a scaffold involving scavenger receptor BI (SR-BI). This complex facilitates S1P transfer to S1PR1, inducing receptor internalization and calcium flux [4].

Intracellular Signaling

In human pulmonary artery endothelial cells (HPAECs), extracellular D-erythro-S1P is hydrolyzed to sphingosine by lipid phosphate phosphatase-1 (LPP1). Sphingosine is internalized and rephosphorylated by sphingosine kinase 1 (SphK1) to generate intracellular S1P, which regulates calcium release and mitochondrial function [3]. Key experimental findings:

  • LPP1 overexpression increases intracellular S1P by 2–3-fold
  • SphK1 knockdown (not SphK2) blocks intracellular S1P generation from extracellular S1P [3]

Table 2: Key Enzymes in Intracellular S1P Metabolism

EnzymeFunctionEffect on S1P Signaling
LPP1Hydrolyzes extracellular S1P → sphingosineFacilitates sphingosine uptake
SphK1Phosphorylates sphingosine → S1PGenerates intracellular S1P pool
S1P lyaseDegrades S1P → hexadecenal + ethanolamine-PTerminates S1P signaling

Modulation of G Protein-Coupled Receptor Trafficking and Recycling

D-erythro-S1P’s carrier protein determines S1PR1 trafficking kinetics, impacting signal duration. HDL-bound S1P sustains S1PR1 signaling by:

  • Reducing proteasomal degradation by 40% vs. albumin-S1P [1]
  • Increasing S1PR1 localization in caveolin-enriched lipid rafts (2.5-fold enhancement) [1]
  • Promoting receptor recycling via clathrin-dependent pathways

Inhibition of recycling with monensin abolishes HDL-S1P’s prolonged barrier enhancement in endothelial cells, confirming recycling’s mechanistic role [1] [4]. By contrast, albumin-S1P induces rapid S1PR1 ubiquitination and lysosomal degradation, terminating signaling within 60 minutes [1].

Role of HDL- vs. Albumin-Bound S1P in Sustained Signaling

HDL-bound D-erythro-S1P exerts prolonged effects on endothelial barrier integrity compared to albumin-bound S1P due to differential receptor stabilization:

Experimental Evidence

  • Barrier Duration: HDL-S1P maintains endothelial barrier for >8 hours vs. 2 hours for albumin-S1P (measured by trans-endothelial electrical resistance/TEER) [1]
  • Receptor Levels: HDL-S1P increases cell-surface S1PR1 by 60% and lipid raft-associated S1PR1 by 150% [1]
  • Downstream Signaling: HDL-S1P induces sustained (≥4 hours) Akt and eNOS phosphorylation vs. transient (<1 hour) activation by albumin-S1P [1]

Mechanistically, HDL-S1P stabilizes S1PR1 by inhibiting β-arrestin-2-mediated internalization and promoting Rab11-dependent recycling [4]. This facilitates persistent activation of the S1PR1-PI3K-Akt-eNOS-sGC axis, critical for vascular homeostasis [1] [4].

Table 3: Carrier-Specific Effects on S1P Signaling

ParameterHDL-S1PAlbumin-S1P
Barrier duration (TEER)>8 hours~2 hours
S1PR1 half-life120 min45 min
Lipid raft localization↑ 150%No change
Akt/eNOS phosphorylationSustained (≥4 hr)Transient (≤1 hr)

Photopharmacological Control of S1P Receptor Activity via Synthetic Analogs

Azobenzene-derived D-erythro-S1P analogs enable optical control of receptor activity. PhotoS1P incorporates a light-switchable azobenzene moiety that isomerizes between trans (extended) and cis (bent) configurations upon 365 nm (UV) or 460 nm (blue) light [2]:

Functional Properties

  • Metabolic Stability: PhotoS1P resists degradation by S1P lyase (t₁/₂ > 24 hr vs. 5 min for natural S1P) [2]
  • Reversible Activation: In HEK293T cells expressing S1PR1, trans-PhotoS1P (100 nM) induces GIRK currents reversible by UV light (90% inhibition) [2]
  • In Vivo Control: Topical PhotoS1P induces reversible S1PR3-dependent pain hypersensitivity in mice switched by light [2]

PhotoS1P’s subtype-specific isomer preferences (Section 1.1) allow spatiotemporally precise interrogation of S1PR functions, surpassing metabolically unstable natural S1P [2].

Table 4: Photoswitchable S1P Analogs

Properties

Product Name

D-erythro-sphingosine-1-phosphate (C17 base)

IUPAC Name

[(E,2S,3R)-2-amino-3-hydroxyheptadec-4-enyl] dihydrogen phosphate

Molecular Formula

C17H36NO5P

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C17H36NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h13-14,16-17,19H,2-12,15,18H2,1H3,(H2,20,21,22)/b14-13+/t16-,17+/m0/s1

InChI Key

VITGNIYTXHNNNE-LHMZYYNSSA-N

SMILES

CCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O

Canonical SMILES

CCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O

Isomeric SMILES

CCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.